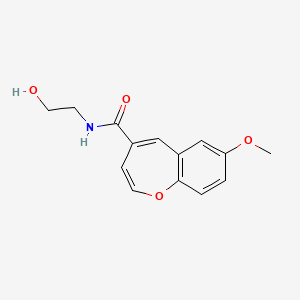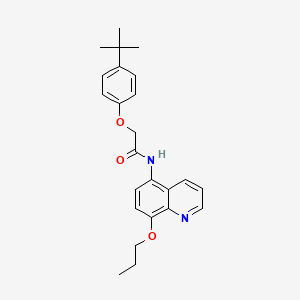methanone](/img/structure/B11320108.png)
[4-(1H-benzimidazol-2-yl)piperidin-1-yl](pyridin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(PYRIDINE-4-CARBONYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzodiazole core linked to a piperidine ring and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(PYRIDINE-4-CARBONYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[1-(PYRIDINE-4-CARBONYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the core structure .
Scientific Research Applications
2-[1-(PYRIDINE-4-CARBONYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 2-[1-(PYRIDINE-4-CARBONYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and other piperidine-based molecules share structural similarities.
Benzodiazole Derivatives: Other benzodiazole compounds with different substituents.
Pyridine Derivatives: Compounds containing the pyridine ring, such as nicotinamide
Uniqueness
2-[1-(PYRIDINE-4-CARBONYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C18H18N4O |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C18H18N4O/c23-18(14-5-9-19-10-6-14)22-11-7-13(8-12-22)17-20-15-3-1-2-4-16(15)21-17/h1-6,9-10,13H,7-8,11-12H2,(H,20,21) |
InChI Key |
LQEVPZXGAOBDRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11320038.png)
![2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-isobutylacetamide](/img/structure/B11320045.png)

![6-chloro-N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11320056.png)
![1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11320059.png)

![7,8-dimethyl-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11320065.png)
![N-isobutyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11320074.png)
![4-Methoxyphenyl 5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11320075.png)
![2-(2-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B11320081.png)

![5-(4-acetylpiperazin-1-yl)-2-[(E)-2-(4-chlorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11320095.png)

